6,7-dihydroquinazolin-8(5H)-one

Biochemical Assay Enzyme Inhibition Negative Control

This 6,7-dihydroquinazolin-8(5H)-one scaffold is the definitive choice for rational drug design, offering a privileged core with negligible intrinsic activity to generate novel kinase inhibitor libraries. Its verified lack of enzyme inhibition (IC50 > 1 mM) establishes it as an ideal negative control, ensuring scaffold-specific interference does not confound assay windows. Procure this specific scaffold to guarantee reproducible SAR analysis and avoid failed synthetic routes that occur with incorrect quinazolinone analogs. Available in high purity for pharmaceutical and agrochemical R&D.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 89967-17-9
Cat. No. B3299237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydroquinazolin-8(5H)-one
CAS89967-17-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CC2=CN=CN=C2C(=O)C1
InChIInChI=1S/C8H8N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h4-5H,1-3H2
InChIKeyLXIQVYFCSQFHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydroquinazolin-8(5H)-one (CAS 89967-17-9): Essential Procurement Guide for a Versatile Quinazolinone Scaffold Intermediate


6,7-Dihydroquinazolin-8(5H)-one is a bicyclic heterocyclic compound (C8H8N2O, MW: 148.16) belonging to the quinazolinone family. It serves primarily as a core scaffold intermediate in the synthesis of diverse pharmaceutical and agrochemical candidates, rather than as an end-use active pharmaceutical ingredient . Its structure features a partially saturated pyrimidine ring fused to a cyclohexenone, providing distinct reactivity at the C2 and C4 positions for further derivatization .

Why Generic Quinazolinone Substitution Fails for 6,7-Dihydroquinazolin-8(5H)-one in R&D Pipelines


Direct substitution with other quinazolinones or dihydroquinazolinones is not scientifically valid due to profound differences in reactivity and biological target engagement driven by the specific saturation pattern and carbonyl placement of this scaffold. Unlike fully aromatic quinazolin-4(3H)-ones, the 6,7-dihydro configuration in this molecule introduces an enolizable ketone and a distinct electronic environment that dictates its utility as a synthetic building block and its unique (often negative) biological profile. Procuring the incorrect analog can lead to failed synthetic routes, irreproducible biological results, or wasted resources on compounds with unintended activity [1].

Quantitative Differentiation Evidence: 6,7-Dihydroquinazolin-8(5H)-one vs. Closest Analogs


Low Target Activity Profile: Validating Use as a Negative Control Scaffold

In contrast to many substituted quinazolinones developed as potent kinase or enzyme inhibitors, the unadorned 6,7-dihydroquinazolin-8(5H)-one core exhibits negligible inhibition of dihydroorotase, a key enzyme in pyrimidine biosynthesis. This low intrinsic activity is a key differentiator, making it a valuable and verifiable negative control for SAR studies [1].

Biochemical Assay Enzyme Inhibition Negative Control

Physicochemical Property Differentiation: Solubility and Stability for Downstream Synthesis

While specific solubility data for 6,7-dihydroquinazolin-8(5H)-one is not widely published, its classification and handling recommendations as a heterocyclic intermediate allow for class-level inferences. Unlike more lipophilic, fully aromatic quinazolinones (e.g., 2-phenylquinazolin-4(3H)-one), the presence of the partially saturated ring and carbonyl group in this scaffold generally enhances its solubility in polar aprotic solvents like DMSO and DMF. This is a practical advantage for its primary use as a synthetic building block, facilitating solution-phase chemistry .

Physicochemical Properties Solubility Synthetic Intermediate

Synthetic Accessibility and Scalability vs. Complex Dihydroquinazolinones

As a core scaffold, 6,7-dihydroquinazolin-8(5H)-one offers a significant advantage in synthetic accessibility and cost compared to more complex, substituted dihydroquinazolinones like the p38 MAPK inhibitor clinical candidate NVP-HSP990. While NVP-HSP990 requires a multi-step synthesis from advanced intermediates to achieve its potent (nM) activity, the parent compound is a simpler, commercially available building block ideal for early-stage library synthesis and hit identification [1].

Medicinal Chemistry Scaffold Synthesis Cost-Efficiency

Procurement-Driven Application Scenarios for 6,7-Dihydroquinazolin-8(5H)-one


Rational Design of Focused Kinase Inhibitor Libraries

Utilize 6,7-dihydroquinazolin-8(5H)-one as a privileged core for generating novel kinase inhibitor libraries. The scaffold's low intrinsic activity allows medicinal chemists to attribute any observed target inhibition solely to newly added substituents, streamlining SAR analysis and hit triage. This is particularly valuable for targets like p38 MAPK or EGFR, where dihydroquinazolinones are a known pharmacophore [1].

Validated Negative Control for High-Throughput Screening (HTS)

Employ the compound as a robust negative control in biochemical and cell-based assays targeting enzymes like dihydroorotase. Its verified lack of inhibition at high concentrations (IC50 > 1 mM) provides a reliable baseline for assay window determination and ensures that assay signals are not confounded by non-specific scaffold interference [1].

Scalable Intermediate for Agrochemical Discovery

Beyond pharmaceuticals, the quinazolinone scaffold is recognized for agrochemical applications. 6,7-dihydroquinazolin-8(5H)-one serves as an ideal starting point for the synthesis of novel fungicides, herbicides, or insecticides. Its commercial availability and straightforward chemistry facilitate the rapid generation of compound libraries for screening against agricultural pests and pathogens [1].

Development of CNS-Penetrant Muscarinic Agonists

Leverage the dihydroquinazolinone core, as exemplified by the scaffold's use in creating potent, selective, and CNS-penetrant M1/M4 muscarinic acetylcholine receptor agonists. 6,7-dihydroquinazolin-8(5H)-one can be strategically functionalized to explore this chemical space for treating neurological disorders, following established SAR that links specific substituents to target selectivity and brain penetration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydroquinazolin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.